molecular formula C22H23N3O4 B5535587 (3aR*,6S*)-N-(isoxazol-3-ylmethyl)-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-N-(isoxazol-3-ylmethyl)-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5535587
M. Wt: 393.4 g/mol
InChI Key: OBPXSZWJSMHINA-HXTDOEILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical compound is a part of a broader family of compounds known for their complex molecular structures and potential pharmacological applications. Despite the specific name not directly appearing in the literature, similar compounds have been studied for their synthesis, structural characteristics, and biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids from 5-arylfurfurilamines and maleic anhydride. This process includes esterification, cyclization, and sometimes unexpected cleavage reactions, highlighting the complexity of synthesizing such compounds (Nadirova et al., 2019).

Molecular Structure Analysis

Structural analysis often involves X-ray diffraction, IR, NMR, and quantum chemical calculations to determine the precise arrangement of atoms within the molecule. Such studies have revealed detailed insights into molecular geometry, vibrational frequencies, and the crystal structure of related compounds, providing a foundation for understanding their chemical reactivity and interactions (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Reactivity studies of these compounds focus on their behavior in various chemical reactions, including esterification, cycloaddition, and isomerization. These reactions can lead to the formation of new chemical bonds, the cleavage of existing ones, or the transformation into different molecular structures, demonstrating the compound's versatile chemical properties (Harada et al., 1997).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's stability, solubility, and suitability for further applications. These characteristics are determined through experimental measurements and computational models (Mitchell et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are explored to understand how the compound interacts with other molecules. This knowledge is vital for predicting its behavior in potential applications, whether in materials science, pharmacology, or as an intermediate in organic synthesis (Lombar et al., 2014).

properties

IUPAC Name

(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-N-(1,2-oxazol-3-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-4-3-5-15(10-14)11-25-13-22-8-6-17(29-22)18(19(22)21(25)27)20(26)24(2)12-16-7-9-28-23-16/h3-10,17-19H,11-13H2,1-2H3/t17-,18?,19?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPXSZWJSMHINA-HXTDOEILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=NOC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=NOC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,7S)-N-methyl-3-[(3-methylphenyl)methyl]-N-(1,2-oxazol-3-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.